molecular formula C8H12O4 B2439306 Ethyl 3,5-dioxohexanoate CAS No. 19841-57-7

Ethyl 3,5-dioxohexanoate

Cat. No.: B2439306
CAS No.: 19841-57-7
M. Wt: 172.18
InChI Key: SSOOGSMECVGPOT-UHFFFAOYSA-N
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Description

Ethyl 3,5-dioxohexanoate is an organic compound with the molecular formula C8H12O4. It is a derivative of hexanoic acid, where the ethyl ester is substituted at the 3rd and 5th positions with oxo groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dioxohexanoate can be synthesized through the esterification of 3,5-dioxohexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the reaction of 3,5-dioxohexanoic acid with ethanol in large-scale reactors. The reaction mixture is heated and stirred continuously, and the product is purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dioxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 3,5-dioxohexanoate involves its interaction with various molecular targets, including enzymes and receptors. The oxo groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both oxo and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3,5-dioxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-12-8(11)5-7(10)4-6(2)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOOGSMECVGPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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